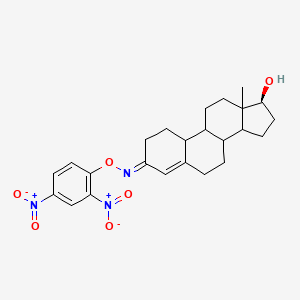
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime is a synthetic derivative of estrone, a naturally occurring estrogen hormone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the reaction of 17-beta-Hydroxyestr-4-en-3-one with 2,4-dinitrophenylhydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 17-beta-Hydroxyestr-4-en-3-one O-(2-nitrophenyl)oxime
- Nandrolone phenpropionate
- Estra-4,9,11-trien-3-one, 17-beta-hydroxy-
Uniqueness
This compound’s ability to undergo various chemical reactions and its interaction with estrogen receptors make it valuable for research in multiple scientific fields .
Propiedades
Número CAS |
33514-81-7 |
|---|---|
Fórmula molecular |
C24H29N3O6 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(3E,17S)-3-(2,4-dinitrophenoxy)imino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H29N3O6/c1-24-11-10-18-17-6-3-15(12-14(17)2-5-19(18)20(24)7-9-23(24)28)25-33-22-8-4-16(26(29)30)13-21(22)27(31)32/h4,8,12-13,17-20,23,28H,2-3,5-7,9-11H2,1H3/b25-15+/t17?,18?,19?,20?,23-,24?/m0/s1 |
Clave InChI |
LDZMVFLCCDRXFH-FUAIBTBHSA-N |
SMILES isomérico |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/CCC34 |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


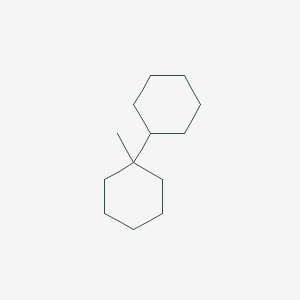

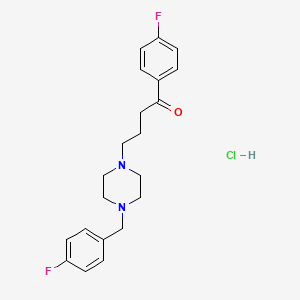
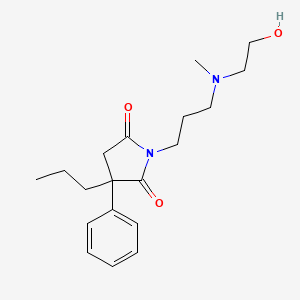

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
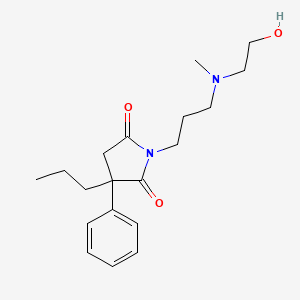
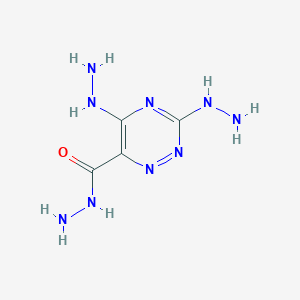

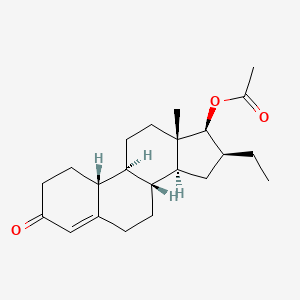
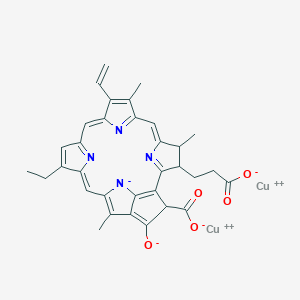
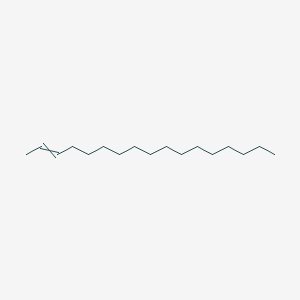
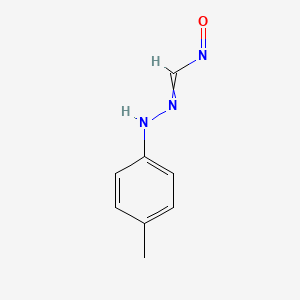
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
